

Valilactone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Valilactone

Cat. No.: B1682815

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CAS Number: 113276-96-3

This technical guide provides an in-depth overview of **Valilactone**, a potent inhibitor of esterase and fatty acid synthase (FAS).^{[1][2]} It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activity, and relevant experimental methodologies.

Chemical Properties

Valilactone, also known as (-)-**Valilactone**, is a complex molecule with the IUPAC name 1-((2S,3R)-3-hexyl-4-oxooxetan-2-yl)heptan-2-yl formyl-L-valinate.^[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Valilactone

Property	Value	Source
CAS Number	113276-96-3	^{[1][2]}
Molecular Formula	C22H39NO5	^{[1][2]}
Molecular Weight	397.56 g/mol	^[1]
Appearance	Crystalline Solid	^[2]
Purity	≥98%	^[2]
Synonyms	(-)-Valilactone	^{[1][2]}

Table 2: Computed Physicochemical Properties of Valilactone

Property	Value	Source
Exact Mass	397.2828 g/mol	[1]
XLogP3	6.4	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	15	[3]
Tautomer Count	2	[3]
Topological Polar Surface Area	81.7 Å ²	[3]
Heavy Atom Count	28	[3]
Complexity	480	[3]

Table 3: Solubility of Valilactone

Solvent	Solubility	Source
Dimethylformamide (DMF)	25 mg/mL	[4]
Dimethyl sulfoxide (DMSO)	25 mg/mL	[4]
Ethanol	10 mg/mL	[4]
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[4]

Biological Activity

Valilactone is a known inhibitor of both esterase and fatty acid synthase (FAS).[1][2] Its inhibitory activities are summarized in the table below.

Table 4: Inhibitory Activity of Valilactone

Target	IC50	Cell Line/Organism	Source
Hog Liver Esterase	29 ng/mL	-	[5]
Hog Pancreas Lipase	0.14 ng/mL	-	[5]
Fatty Acid Synthase (FAS)	0.30 μ M	-	[5]
MDA-MB-231 Breast Cancer Cells	10.5 μ M	MDA-MB-231	[5]

Experimental Protocols

Enantioselective Total Synthesis of Valilactone

While a detailed, step-by-step protocol for the synthesis of **Valilactone** is not readily available in the public domain, the literature describes an expeditious enantioselective total synthesis. This synthesis establishes two of the three stereogenic centers through a chiral auxiliary-induced asymmetric aldolization. The third stereogenic center is formed via a substrate chirality-induced asymmetric reduction. The final β -lactone ring is constructed from a syn aldol intermediate through a hydroxyl group activation protocol.

A key publication outlining this synthetic strategy is:

- Wu, Y. et al. An Expeditious Enantioselective Total Synthesis of **Valilactone**. J. Org. Chem. 2006, 71 (15), 5748–5751.

Fatty Acid Synthase (FAS) Inhibition Assay

A general protocol for determining the inhibitory activity of compounds against fatty acid synthase involves monitoring the oxidation of NADPH spectrophotometrically.

Materials:

- Purified fatty acid synthase (FAS)
- Potassium phosphate buffer (pH 7.0)

- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Test inhibitor (e.g., **Valilactone**) dissolved in a suitable solvent (e.g., DMSO)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.
- Add the purified FAS enzyme to the reaction mixture.
- Add the test inhibitor at various concentrations to the cuvettes. A vehicle control (e.g., DMSO) should be run in parallel.
- Incubate the reaction mixture at 37°C for a defined period.
- Initiate the reaction by adding malonyl-CoA.
- Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the rate of NADPH oxidation for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Esterase Inhibition Assay

A common method for measuring esterase inhibition utilizes a chromogenic substrate, such as p-nitrophenyl acetate (pNPA).

Materials:

- Esterase enzyme (e.g., from porcine liver)
- Tris-HCl buffer (pH 7.4)
- p-Nitrophenyl acetate (pNPA)
- Test inhibitor (e.g., **Valilactone**) dissolved in a suitable solvent (e.g., DMSO)
- Microplate reader

Procedure:

- Prepare a solution of the esterase enzyme in Tris-HCl buffer.
- Add the test inhibitor at various concentrations to the wells of a microplate. A vehicle control should be included.
- Add the esterase solution to each well and incubate for a specified time at a controlled temperature (e.g., 25°C).
- Initiate the reaction by adding the pNPA substrate to each well.
- Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

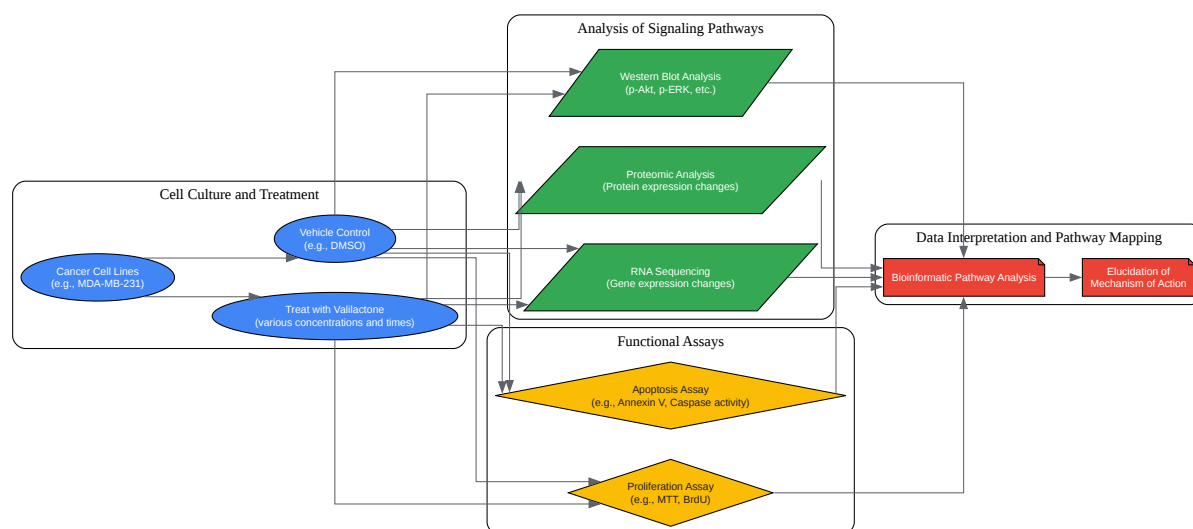
Signaling Pathways and Mechanism of Action

Detailed experimental evidence specifically elucidating the signaling pathways directly modulated by **Valilactone** is currently limited in the available scientific literature. However, as an inhibitor of fatty acid synthase, its mechanism of action in cancer cells is likely linked to the disruption of lipid metabolism, which is crucial for tumor growth and survival.

Inhibition of FAS leads to a depletion of fatty acids necessary for membrane synthesis and energy storage. Furthermore, the accumulation of the FAS substrate, malonyl-CoA, can have cytotoxic effects. The downstream consequences of FAS inhibition by other molecules have been shown to impact major signaling pathways involved in cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. It is plausible that **Valilactone** exerts its anti-cancer effects through similar mechanisms.

Hypothetical Experimental Workflow for Investigating Valilactone's Effect on Signaling Pathways

To investigate the specific signaling pathways affected by **Valilactone**, a researcher could employ the following workflow:



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Figure 1. A hypothetical experimental workflow to elucidate the signaling pathways affected by **Valilactone**.

This workflow would enable the identification of key proteins and genes whose expression or phosphorylation status is altered by **Valilactone** treatment, thereby mapping the affected

signaling cascades and elucidating its molecular mechanism of action.

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